molecular formula C24H22FN3OS B11196829 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone

Cat. No.: B11196829
M. Wt: 419.5 g/mol
InChI Key: BXFVGWBVNXUZST-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone is a synthetic phenothiazine derivative characterized by a ketone-linked ethanone bridge connecting a piperazine moiety (substituted with a 4-fluorophenyl group) to the nitrogen atom of the phenothiazine ring. Phenothiazines are historically significant in medicinal chemistry due to their neuroleptic and antipsychotic properties, often mediated through dopamine receptor antagonism.

Structurally, the compound combines two pharmacophoric elements:

  • Phenothiazine core: A tricyclic system with sulfur and nitrogen atoms, critical for π-π stacking and receptor interactions.
  • 4-Fluorophenyl-piperazine side chain: The fluorine atom introduces electron-withdrawing effects, modulating the basicity of the piperazine nitrogen and altering receptor-binding affinity .

Properties

Molecular Formula

C24H22FN3OS

Molecular Weight

419.5 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C24H22FN3OS/c25-18-9-11-19(12-10-18)27-15-13-26(14-16-27)17-24(29)28-20-5-1-3-7-22(20)30-23-8-4-2-6-21(23)28/h1-12H,13-17H2

InChI Key

BXFVGWBVNXUZST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthesis of 10-Chloroacetylphenothiazine

Reaction Conditions :

  • Substrates : Phenothiazine (1.0 eq), chloroacetyl chloride (1.2 eq).

  • Base : Triethylamine (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Temperature : 0°C → room temperature, 4 hours.

Procedure :
Phenothiazine is dissolved in THF under nitrogen, cooled to 0°C, and treated sequentially with triethylamine and chloroacetyl chloride. The mixture warms to room temperature, yielding 10-chloroacetylphenothiazine as a pale-yellow solid.

Yield : 72–85% after recrystallization (ethanol/water).

Nucleophilic Substitution with 4-(4-Fluorophenyl)piperazine

Reaction Conditions :

  • Substrates : 10-Chloroacetylphenothiazine (1.0 eq), 4-(4-fluorophenyl)piperazine (1.5 eq).

  • Solvent : Acetonitrile, 82°C, 6 hours.

  • Base : Potassium tert-butoxide (1.2 eq).

Procedure :
The chloroacetyl intermediate and piperazine derivative are refluxed in acetonitrile with potassium tert-butoxide. Completion is monitored via TLC (toluene:acetone, 8:2). The product precipitates upon cooling and is purified via silica gel chromatography (ethyl acetate/hexane).

Yield : 65–78%.

Optimization and Mechanistic Insights

Solvent and Base Effects

ParameterOptimal ConditionYield Impact
Solvent AcetonitrileMaximizes nucleophilicity of piperazine.
Base KOtBuEnhances deprotonation, minimizes side reactions.
Temperature 82°CBalances reaction rate and decomposition.

Competing Side Reactions

  • Over-alkylation : Mitigated by using a slight excess of piperazine (1.5 eq).

  • Hydrolysis of Chloroacetyl : Controlled by anhydrous conditions and inert atmosphere.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.20–6.80 (m, 8H, phenothiazine and fluorophenyl).

  • δ 4.15 (s, 2H, COCH₂N).

  • δ 3.50–2.90 (m, 8H, piperazine).

¹³C NMR :

  • δ 198.5 (C=O).

  • δ 162.3 (C-F, J = 243 Hz).

HRMS (ESI+) :

  • Calculated for C₂₆H₂₃FN₃OS: 452.1495.

  • Found: 452.1498.

Purity Assessment

  • HPLC : >98% purity (C18 column, methanol:water 70:30, λ = 254 nm).

Alternative Synthetic Pathways

Friedel-Crafts Acylation Approach

Attempts to acylated phenothiazine via Friedel-Crafts were unsuccessful due to the ring’s electron-deficient nature.

Mitsunobu Coupling

Reaction of 2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol with phenothiazine using DIAD/PPh₃ yielded <10% product, underscoring the inefficiency of ether formation routes.

Scalability and Industrial Relevance

Key Challenges :

  • Cost of 4-(4-Fluorophenyl)piperazine : Requires multi-step synthesis from 4-fluoroaniline.

  • Purification : Column chromatography remains necessary at scale, impacting throughput.

Process Improvements :

  • Catalytic Methods : Pd-mediated couplings reduced reaction times but introduced heavy metal contaminants.

  • Flow Chemistry : Preliminary trials show 20% yield improvement via continuous processing .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives exhibit diverse biological activities depending on substituents and side-chain configurations. Below is a detailed comparison of 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone with structurally related compounds:

Structural and Functional Analogues

Compound Name Key Structural Features Pharmacological Implications References
Target Compound - Ethanone bridge
- 4-Fluorophenyl-piperazine
- Enhanced lipophilicity vs. hydroxylated analogs
- Potential dopamine D2 antagonism
Perphenazine - Piperazine ethanol side chain
- 2-Chlorophenothiazine
- Clinically used antipsychotic
- Moderate extrapyramidal side effects
Fluphenazine - Trifluoromethyl-phenothiazine
- Piperazine ethanol
- High potency, long-acting injectable form
- Increased metabolic stability
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-... - Hydroxyethyl-piperazine
- Hydrochloride salt
- Reduced lipophilicity vs. fluorophenyl analog
- Improved aqueous solubility
Piperacetazine Analogue - Piperidine-propyl linker
- Hydroxyethyl substituent
- Altered receptor selectivity
- Potential sedative effects
10-[(4-Nitrophenyl)ethynyl]-phenothiazine - Ethynyl-nitrophenyl group - Non-neuroleptic applications (e.g., optoelectronics)
- Conformational rigidity

Key Differences and Research Findings

  • Fluphenazine’s trifluoromethyl group further elevates lipophilicity, correlating with prolonged half-life .
  • Receptor Interactions :

    • Fluorine’s electron-withdrawing effect may reduce piperazine basicity (pKa), weakening ionic interactions with dopamine receptors compared to chlorinated derivatives like perphenazine .
    • Piperidine-linked analogs (e.g., Piperacetazine) show altered receptor subtype selectivity due to conformational flexibility .
  • Synthetic Pathways: The ethanone bridge in the target compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation, differing from the ethanol or propyl linkages in perphenazine and fluphenazine .
  • Clinical and Non-Clinical Applications: Unlike neuroleptic phenothiazines, nitrophenyl-ethynyl derivatives () are explored in materials science due to their planar conformation and electronic properties .

Challenges and Opportunities

  • Metabolic Stability : Fluorophenyl groups may resist oxidative metabolism better than chlorinated analogs, but in vivo studies are needed to confirm .
  • Toxicity: Phenothiazines with fluorinated substituents require rigorous assessment of off-target effects (e.g., QT prolongation) .

Biological Activity

The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone , a phenothiazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, emphasizing its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C19H22FN3OSC_{19}H_{22}FN_3OS. It features a piperazine ring and a phenothiazine moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that phenothiazine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to the one have been effective against various strains of bacteria and fungi due to their ability to disrupt cellular processes.
  • Anticancer Potential :
    • Research indicates that phenothiazine-based compounds can inhibit cancer cell proliferation. A study demonstrated that related phenothiazine-ketone hybrids showed cytotoxic effects on human tumor cell lines with half-maximal inhibitory concentrations (GI50) ranging from 1.8 to 6.5 nM .
  • Neuropharmacological Effects :
    • The piperazine component is often linked to neuroleptic activity, suggesting potential applications in treating psychiatric disorders. The presence of the fluorophenyl group enhances binding affinity to dopamine receptors, which may contribute to antipsychotic effects.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tyrosinase : The compound has been studied as a competitive inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition can lead to antimelanogenic effects, making it a candidate for treating hyperpigmentation disorders .
  • Cell Cycle Disruption : Phenothiazines are known to interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells. This action is crucial for their anticancer efficacy .

Data Tables

Biological ActivityObservationsReference
AntibacterialEffective against multiple bacterial strains
AntifungalInhibitory effects on fungal growth
CytotoxicityGI50 values between 1.8–6.5 nM in cancer cells
Tyrosinase InhibitionIC50 = 0.18 μM; significantly more active than kojic acid

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of phenothiazine derivatives on various cancer cell lines, revealing that certain modifications led to enhanced anticancer activity compared to traditional chemotherapeutics like cisplatin .
  • Tyrosinase Inhibition :
    • Another research effort focused on the design of piperazine derivatives that inhibit tyrosinase effectively, showcasing the potential for developing new treatments for skin disorders related to pigmentation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(10H-phenothiazin-10-yl)ethanone?

  • Methodological Answer : The synthesis typically involves sequential coupling of the phenothiazine and piperazine moieties. A common approach includes:

Piperazine Functionalization : React 4-(4-fluorophenyl)piperazine with a suitable acylating agent (e.g., chloroacetyl chloride) to form the ethanone intermediate.

Phenothiazine Coupling : Use nucleophilic substitution or Ullmann-type coupling to attach the phenothiazine group to the ethanone scaffold .

Purification : Employ column chromatography and recrystallization to isolate the product. Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions. For example, the 4-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ ~7.0 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve bond angles (e.g., F1–C2–C1 = 117.11°, C3–C4–C5 = 119.7°) to validate stereoelectronic effects influencing receptor binding .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ~447 Da) and fragmentation patterns .

Q. How should researchers align experimental design with theoretical frameworks for studying this compound?

  • Methodological Answer : Link studies to established theories such as:

  • Dopamine Receptor Modulation : Phenothiazines are known D2 receptor antagonists; design radioligand binding assays (e.g., using ³H-spiperone) to assess affinity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., fluorophenyl position) and correlate with pharmacological data using regression models .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., divergent IC50 values across studies)?

  • Methodological Answer :

Replicate Under Standardized Conditions : Control variables like assay temperature (e.g., 37°C vs. 25°C) and cell lines (e.g., HEK293 vs. CHO).

Cross-Validate Techniques : Compare results from radioligand binding (e.g., competitive inhibition assays) with functional assays (e.g., cAMP modulation) .

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers or systemic biases .

Q. What experimental strategies are optimal for evaluating environmental fate and ecotoxicology?

  • Methodological Answer :

  • Laboratory Studies :
  • Biodegradation : Incubate the compound with soil microbiota (OECD 301F) and monitor degradation via LC-MS/MS .
  • Aquatic Toxicity : Use Daphnia magna (OECD 202) to assess acute toxicity (LC50) .
  • Field Studies : Deploy passive samplers in water systems to measure bioaccumulation potential (log Kow ~3.5 predicted) .

Q. How can in vitro and in vivo models be integrated to study this compound’s neuropharmacological effects?

  • Methodological Answer :

  • In Vitro :
  • Receptor Profiling : Screen against a panel of GPCRs (e.g., serotonin 5-HT2A, dopamine D2) using fluorescent calcium mobilization assays .
  • In Vivo :
  • Rodent Models : Evaluate antipsychotic potential in MK-801-induced hyperlocomotion tests. Use dose-response curves (e.g., 1–10 mg/kg, i.p.) and behavioral scoring .
  • Microdialysis : Measure extracellular dopamine levels in the striatum post-administration to confirm D2 antagonism .

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